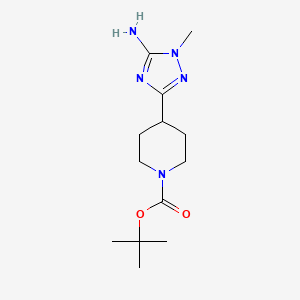![molecular formula C24H16N2O4 B1381331 4,4'-([2,2'-Bipyridin]-5,5'-diyl)dibenzoesäure CAS No. 1373759-05-7](/img/structure/B1381331.png)
4,4'-([2,2'-Bipyridin]-5,5'-diyl)dibenzoesäure
Übersicht
Beschreibung
4,4’-([2,2’-Bipyridine]-5,5’-diyl)dibenzoic acid is an organic compound with the molecular formula C24H16N2O4. It is a derivative of bipyridine, featuring two benzoic acid groups attached to the bipyridine core. This compound is known for its applications in various fields, including materials science, coordination chemistry, and as a building block for metal-organic frameworks.
Wissenschaftliche Forschungsanwendungen
4,4’-([2,2’-Bipyridine]-5,5’-diyl)dibenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Utilized in the development of metal-organic frameworks (MOFs) for gas storage and separation.
Wirkmechanismus
Target of Action
The primary target of 4,4’-([2,2’-Bipyridine]-5,5’-diyl)dibenzoic acid is the formation of metal-organic frameworks (MOFs). MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures . They are used in various applications due to their unique properties such as high porosity, large surface area, and the ability to host guest molecules .
Mode of Action
The compound interacts with its targets through coordination action or intermolecular interaction. In the case of the MOF {[Ni(BPS)(4,4′-bipy)]n}, where BPS is 4,4’-bibenzoic acid-2,2’-sulfone and bipy is 4,4-Bipyridine, three Ni(II) centres are linked together by two bidentate bridging carboxylate groups from two ligands to form trinuclear secondary building units . This interaction results in the formation of a 3D framework .
Biochemical Pathways
Instead, it forms part of the structure of MOFs, which can be used in various applications, including molecule magnetism, electrochemistry, heterogeneous catalysis, gas storage/separation, and photoluminescent material .
Result of Action
The result of the compound’s action is the formation of MOFs with unique properties. For example, the MOF {[Ni(BPS)(4,4′-bipy)]n} exhibits typical ferromagnetic exchange in Ni(II) ions . The formation of these MOFs can be leveraged for various applications as mentioned earlier.
Biochemische Analyse
Biochemical Properties
4,4’-([2,2’-Bipyridine]-5,5’-diyl)dibenzoic acid plays a crucial role in biochemical reactions, particularly in the formation of metal-organic frameworks (MOFs). It interacts with metal ions such as nickel (Ni) and forms coordination complexes that exhibit unique magnetic and catalytic properties . The compound’s ability to coordinate with metal ions makes it a valuable ligand in the synthesis of MOFs, which are used in various applications including catalysis, gas storage, and separation.
Cellular Effects
The effects of 4,4’-([2,2’-Bipyridine]-5,5’-diyl)dibenzoic acid on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of certain enzymes and proteins, leading to changes in cellular functions. For instance, its interaction with metal ions can affect the redox state of cells, thereby influencing oxidative stress responses and metabolic pathways .
Molecular Mechanism
At the molecular level, 4,4’-([2,2’-Bipyridine]-5,5’-diyl)dibenzoic acid exerts its effects through binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the specific biochemical context. The compound’s bipyridine core allows it to form stable complexes with metal ions, which can then interact with enzymes and other proteins, altering their activity and function. Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,4’-([2,2’-Bipyridine]-5,5’-diyl)dibenzoic acid can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that it can have lasting effects on cellular functions, particularly in terms of enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of 4,4’-([2,2’-Bipyridine]-5,5’-diyl)dibenzoic acid vary with different dosages in animal models. At low doses, the compound can enhance certain biochemical processes, while at high doses, it may exhibit toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical activity without causing toxicity. High doses can lead to oxidative stress and cellular damage, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
4,4’-([2,2’-Bipyridine]-5,5’-diyl)dibenzoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic flux and the regulation of metabolite levels. The compound’s ability to form complexes with metal ions can influence metabolic pathways related to redox reactions and energy production. Its impact on metabolic flux can lead to changes in the levels of key metabolites, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 4,4’-([2,2’-Bipyridine]-5,5’-diyl)dibenzoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its biochemical activity, as its interactions with biomolecules are often compartment-specific .
Subcellular Localization
4,4’-([2,2’-Bipyridine]-5,5’-diyl)dibenzoic acid exhibits specific subcellular localization patterns, which can affect its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to specific organelles or compartments within the cell. This localization is crucial for its interactions with enzymes and other biomolecules, as it determines the context in which these interactions occur .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-([2,2’-Bipyridine]-5,5’-diyl)dibenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2,2’-bipyridine and benzoic acid derivatives.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), and a base like potassium carbonate (K2CO3).
Procedure: The 2,2’-bipyridine is first brominated to form 5,5’-dibromo-2,2’-bipyridine. This intermediate is then coupled with benzoic acid derivatives using a Suzuki coupling reaction to yield the final product.
Industrial Production Methods
Industrial production of 4,4’-([2,2’-Bipyridine]-5,5’-diyl)dibenzoic acid follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Optimization: Optimizing reaction conditions to maximize yield and purity.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-([2,2’-Bipyridine]-5,5’-diyl)dibenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: The bipyridine core allows for substitution reactions, where halogen atoms can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenated bipyridine derivatives with nucleophiles under reflux conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Functionalized bipyridine derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-([2,2’-Bipyridine]-4,4’-diyl)dibenzoic acid: A similar compound with the same bipyridine core but different substitution pattern.
4,4’-Bipyridine: A simpler bipyridine derivative without the benzoic acid groups.
2,2’-Bipyridine: The parent compound of the bipyridine family.
Uniqueness
4,4’-([2,2’-Bipyridine]-5,5’-diyl)dibenzoic acid is unique due to its specific substitution pattern, which allows for the formation of highly stable and versatile metal-ligand complexes. This makes it particularly valuable in the development of advanced materials and coordination compounds.
Eigenschaften
IUPAC Name |
4-[6-[5-(4-carboxyphenyl)pyridin-2-yl]pyridin-3-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O4/c27-23(28)17-5-1-15(2-6-17)19-9-11-21(25-13-19)22-12-10-20(14-26-22)16-3-7-18(8-4-16)24(29)30/h1-14H,(H,27,28)(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXNVSNHZZTWCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)C3=NC=C(C=C3)C4=CC=C(C=C4)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-[(4-Aminopiperidin-1-yl)methyl]-4-fluorophenol](/img/structure/B1381265.png)




